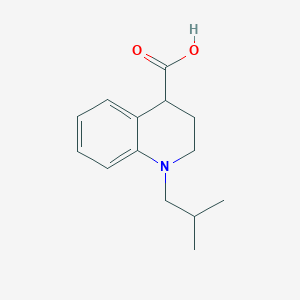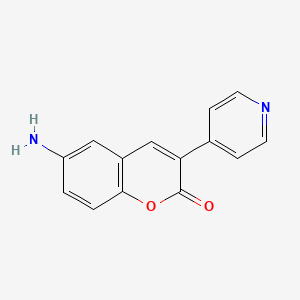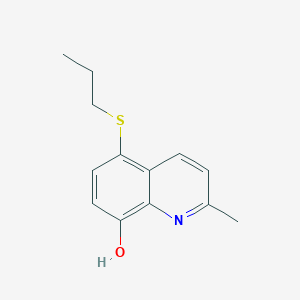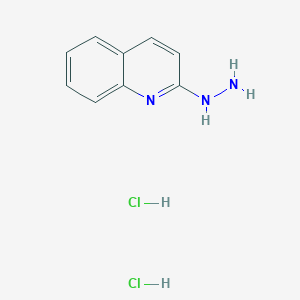
3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-7-chloro-1H-isochromen-1-one is a chemical compound that belongs to the class of isochromenones. Isochromenones are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the tert-butyl group and the chlorine atom in the structure of this compound can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl-substituted phenols and chloroacetic acid derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of substituted isochromenones.
Scientific Research Applications
3-(tert-Butyl)-7-chloro-1H-isochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors. The chlorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl tert-butyl ether: Known for its use as a fuel additive.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
tert-Butyl chloride: Used in organic synthesis as an alkylating agent
Uniqueness: 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one is unique due to the combination of the tert-butyl group and the chlorine atom within the isochromenone framework. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90991-99-4 |
|---|---|
Molecular Formula |
C13H13ClO2 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
3-tert-butyl-7-chloroisochromen-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2,3)11-6-8-4-5-9(14)7-10(8)12(15)16-11/h4-7H,1-3H3 |
InChI Key |
VLMJAJBFBDAKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)





![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)
